molecular formula C9H9NS B11761214 5,7-Dimethyl-1,3-benzothiazole

5,7-Dimethyl-1,3-benzothiazole

Cat. No.: B11761214
M. Wt: 163.24 g/mol
InChI Key: POEQSHVZCCZCGJ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,3-benzothiazole is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged structure in pharmacology known for its diverse biological activities, fused with methyl substituents at the 5 and 7 positions that influence its electronic properties and binding affinity to biological targets . Researchers utilize this compound primarily as a key synthetic intermediate for developing novel therapeutic agents. Benzothiazole derivatives have demonstrated potent and selective antitumor properties against a wide spectrum of cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer subpanels . The mechanism of action for related antitumor benzothiazoles is multifaceted, with studies indicating the inhibition of tumor-associated enzymes like carbonic anhydrase (CA), which plays a critical role in tumor progression and survival, particularly in hypoxic environments . Beyond oncology, this scaffold is actively investigated for developing new antimicrobials, with research showing promise against Mycobacterium tuberculosis, making it a candidate for addressing multidrug-resistant infections . Its structural motif is also found in compounds with anti-inflammatory, antioxidant, and anticonvulsant activities . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

5,7-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NS/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-5H,1-2H3

InChI Key

POEQSHVZCCZCGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=CS2)C

Origin of Product

United States

Synthetic Methodologies for 5,7 Dimethyl 1,3 Benzothiazole and Its Structural Analogues

Established Synthetic Pathways to the Benzothiazole (B30560) Core

The construction of the benzothiazole nucleus is foundational to the synthesis of its derivatives. Several classical and modern methods are employed, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

Condensation Reactions Involving 2-Aminobenzenethiols with Aldehydes, Ketones, and Carboxylic Acid Derivatives

A cornerstone of benzothiazole synthesis is the condensation of 2-aminobenzenethiols with a variety of carbonyl-containing compounds. nih.govmdpi.commdpi.com This approach is widely utilized due to the ready availability of the starting materials and the operational simplicity of the reaction.

The reaction between 2-aminobenzenethiol and aldehydes is a common and effective method for synthesizing 2-substituted benzothiazoles. mdpi.commdpi.comorganic-chemistry.org Various catalysts and reaction conditions have been explored to optimize this transformation. For instance, the condensation can be promoted by catalysts such as iodine, often in a solvent like dimethylformamide (DMF). organic-chemistry.org Environmentally benign approaches have also been developed, including the use of visible light with a photosensitizer or microwave irradiation, which can accelerate the reaction and improve yields. nih.govorganic-chemistry.org The choice of solvent and catalyst can significantly influence the reaction's efficiency and applicability to different substituted aldehydes. mdpi.com

Similarly, ketones can be condensed with 2-aminobenzenethiols to yield 2,2-disubstituted benzothiazolines, which can then be oxidized to the corresponding benzothiazoles. Molecular oxygen has been employed as an oxidant in a solvent mixture at elevated temperatures to achieve this transformation. mdpi.com

Derivatives of carboxylic acids, such as acyl chlorides, are also effective partners in the synthesis of 2-substituted benzothiazoles. mdpi.com The reaction of 2-aminothiophenols with acyl chlorides provides a direct route to the target compounds. mdpi.com Polyphosphoric acid is another reagent that facilitates the condensation of 2-aminothiophenols with carboxylic acids to produce 2-substituted benzothiazoles in good yields. indexcopernicus.com

The following table summarizes various conditions for the condensation reaction:

ReactantReagent/CatalystConditionsProduct
2-Aminobenzenethiol and AldehydesIodineDMF2-Substituted benzothiazoles organic-chemistry.org
2-Aminobenzenethiol and AldehydesVisible light/Photosensitizer-2-Substituted benzothiazoles nih.govorganic-chemistry.org
2-Aminobenzenethiol and KetonesMolecular OxygenChlorobenzene/DMSO, 140 °C2-Substituted benzothiazoles mdpi.com
2-Aminobenzenethiol and Acyl Chlorides--2-Substituted benzothiazoles mdpi.com
2-Aminobenzenethiol and Carboxylic AcidsPolyphosphoric acid-2-Substituted benzothiazoles indexcopernicus.com

Cyclization Reactions of Substituted Thioamides and Related Precursors

An alternative and powerful strategy for constructing the benzothiazole ring involves the intramolecular cyclization of appropriately substituted thioamides and related precursors. nih.govmdpi.com This method is particularly useful for synthesizing benzothiazoles with specific substitution patterns that may be difficult to access through condensation reactions.

The cyclization of N-(2-halophenyl)thioamides is a prominent example of this approach. For instance, N-(2-chlorophenyl)benzothioamides can undergo intramolecular C-S bond formation catalyzed by copper(II)-BINAM complexes to afford 2-aryl or 2-alkyl-substituted benzothiazoles. indexcopernicus.com Palladium catalysts have also been employed for the intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides. indexcopernicus.com

Radical cyclization of thioformanilides, induced by methods such as irradiation in the presence of chloranil, offers another pathway to 2-substituted benzothiazoles. mdpi.com Furthermore, visible-light photoredox catalysis has been successfully applied to the aerobic radical cyclization of thioanilides, providing an environmentally friendly and efficient method. mdpi.com The use of Dess-Martin periodinane as a catalyst for the cyclization of sulfamide (B24259) substrates at room temperature has also been reported, highlighting the versatility of this strategy. pharmacyjournal.in

These cyclization reactions often proceed under mild conditions and tolerate a range of functional groups, making them a valuable tool in the synthesis of complex benzothiazole derivatives. mdpi.comindexcopernicus.com

Multicomponent and Tandem Reaction Sequences

To enhance synthetic efficiency and atom economy, multicomponent reactions (MCRs) and tandem (or cascade) reaction sequences have emerged as powerful strategies for the synthesis of benzothiazoles. arkat-usa.orgnih.gov These approaches allow for the construction of complex molecular architectures in a single operation, avoiding the isolation of intermediates and reducing waste.

Tandem reactions often involve a sequence of transformations that occur in a single pot. For example, a one-pot tandem approach for synthesizing benzothiazoles from benzyl (B1604629) halides and o-aminobenzenethiol has been developed. organic-chemistry.org This process involves an in situ Kornblum oxidation of the benzyl halide to the corresponding aldehyde, followed by condensation with the o-aminobenzenethiol and subsequent aromatization. organic-chemistry.org Another example is the use of propylphosphonic anhydride (B1165640) (T3P®) to mediate the one-pot synthesis of benzothiazoles from alcohols and o-aminothiophenol, proceeding through a tandem oxidation-cyclization-dehydrogenation sequence. scispace.com

Multicomponent reactions, which bring together three or more reactants in a single step, are particularly effective for generating molecular diversity. researchgate.net For instance, pyrimido[2,1-b] Current time information in Bangalore, IN.researchgate.netbenzothiazole derivatives can be synthesized through a one-pot, three-component reaction of 2-aminobenzothiazole (B30445), arylglyoxals, and 1,3-dicarbonyl compounds. arkat-usa.org Similarly, 3-aminoimidazo2,1-bbenzothiazoles have been prepared via a three-component reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles. mdpi.com These MCRs often benefit from the use of catalysts to promote the cascade of reactions. nih.gov

The following table highlights examples of multicomponent and tandem reactions for benzothiazole synthesis:

Reaction TypeReactantsKey FeaturesProduct
Tandem ReactionBenzyl halides, o-aminobenzenethiolOne-pot, in situ oxidation organic-chemistry.org2-Substituted benzothiazoles organic-chemistry.org
Tandem ReactionAlcohols, o-aminothiophenolT3P® mediated, tandem oxidation-cyclization scispace.com2-Substituted benzothiazoles scispace.com
Multicomponent Reaction2-Aminobenzothiazole, arylglyoxals, 1,3-dicarbonyl compoundsOne-pot, three-component arkat-usa.orgPyrimido[2,1-b] Current time information in Bangalore, IN.researchgate.netbenzothiazoles arkat-usa.org
Multicomponent Reaction2-Aminobenzothiazole, indole-3-carbaldehyde, arylisonitrilesThree-component, catalyzed mdpi.com3-Aminoimidazo2,1-bbenzothiazoles mdpi.com

Targeted Synthesis of 5,7-Dimethyl-1,3-benzothiazole and its Functionalized Derivatives

Building upon the general synthetic strategies, specific methods have been developed for the synthesis of this compound and its subsequent functionalization, which is crucial for exploring its structure-activity relationships in various applications. nih.gov

Synthesis of 2-Hydrazino-5,7-dimethyl-1,3-benzothiazole (B2525627) and its Utility as a Synthetic Intermediate

The synthesis of 2-hydrazino-5,7-dimethyl-1,3-benzothiazole serves as a key step in the elaboration of the benzothiazole core. ijesi.org A common route to this intermediate begins with 2,4-dimethylaniline. ijesi.org This starting material is reacted with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid, followed by treatment with industrial waste salt and sulfuric acid. ijesi.org The resulting product is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 2-hydrazino-5,7-dimethyl-1,3-benzothiazole. ijesi.org

This hydrazino derivative is a versatile synthetic intermediate. zenodo.org Its primary utility lies in its ability to undergo condensation reactions with various aldehydes and ketones to form hydrazones, which are a class of Schiff bases. ijesi.orgtsijournals.com This reaction provides a straightforward method for introducing a wide range of substituents at the 2-position of the this compound ring system, allowing for the generation of diverse chemical libraries for further investigation. actapharmsci.comnih.gov

Derivatization via Schiff Base Formation from this compound Amines

Schiff bases, characterized by the imine or azomethine (-C=N-) group, are a significant class of compounds with diverse applications. ijpbs.comgsconlinepress.com The formation of Schiff bases from this compound amines is a widely used derivatization strategy. researchgate.net This typically involves the condensation of a primary amine, such as 2-amino-5,7-dimethyl-1,3-benzothiazole, with an aldehyde or ketone. ijpbs.comresearchgate.net

The reaction is generally carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. ijpbs.com This method allows for the introduction of a vast array of aryl and alkyl groups onto the benzothiazole scaffold, enabling the fine-tuning of its chemical and physical properties. researchgate.net The resulting Schiff bases can serve as final products or as intermediates for further synthetic transformations. ijpbs.com The versatility of Schiff base formation makes it a cornerstone in the functionalization of benzothiazole derivatives. researchgate.net

Construction of Hybrid Heterocyclic Systems Incorporating the this compound Moiety

The fusion of the this compound scaffold with other heterocyclic rings results in hybrid systems with potentially enhanced or novel properties. These synthetic strategies often involve multi-component reactions or sequential transformations to build complex molecular frameworks.

One approach involves the synthesis of terpeno-heterocyclic hybrid compounds. For instance, new N-homodrimenoyl-2-amino-1,3-benzothiazoles have been prepared from intermediate carboxylic acids derived from (+)-sclareolide. nih.gov The process involves the in-situ generation of acyl chlorides from the carboxylic acids, which then react with 2-aminobenzothiazole. nih.gov

Another strategy focuses on creating star-shaped molecules with a central 1,3,5-triazine (B166579) core linked to different heterocyclic systems, including benzothiazole. nih.govrsc.org These complex structures are synthesized through Michael and Hantzsch reactions, utilizing versatile precursors like 2,4,6-tris(4-formylphenoxy)benzaldehyde. nih.govrsc.org The development of such hybrid molecules aims to combine the properties of different pharmacophores to potentially improve biological efficacy. rsc.org

Furthermore, the synthesis of fused pyrimidine (B1678525) derivatives incorporating a benzothiazole moiety has been explored. For example, 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines were synthesized in a multi-step process starting from 1,3-benzothiazole-2-thiol (B7764131) and hydrazine hydrate. rjptonline.org

The following table summarizes examples of hybrid heterocyclic systems incorporating a benzothiazole moiety.

Starting MaterialsReagents/ConditionsHybrid ProductReference
(+)-Sclareolide derived carboxylic acids, 2-AminobenzothiazoleThionyl chloride, TriethylamineN-Homodrimenoyl-2-amino-1,3-benzothiazoles nih.gov
2,4,6-Tris(4-formylphenoxy)benzaldehyde, 2-Aminothiophenol (B119425)Michael and Hantzsch reactionsTris(benzothiazole) linked to a 1,3,5-triazine core nih.govrsc.org
1,3-Benzothiazole-2-thiol, Hydrazine Hydrate, AldehydesSubsequent reactions1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines rjptonline.org
2-Methylbenzothiazole, Acetylenic esters, 1,3-Dicarbonyl compoundsRoom temperature, catalyst-freeSpiro pyrrolobenzothiazole derivatives researchgate.net

Synthetic Approaches to Polycyclic and Fused Systems Containing Dimethylbenzothiazole

The synthesis of polycyclic and fused systems containing the dimethylbenzothiazole core is of significant interest for applications in materials science and medicinal chemistry. These methods often involve intramolecular cyclizations or multi-component reactions to construct the extended ring systems.

A notable example is the synthesis of thiazole-fused quinazolinone derivatives. By using polyfunctionalized benzothiazole analogues of anthranilic methyl esters in place of anthranilic acid, novel tricyclic quinazolinones can be successfully synthesized. thieme-connect.com Microwave-assisted methods, such as a variant of the Niementowski reaction, have been effectively applied for this purpose. thieme-connect.com

The photochemical synthesis of 12H-benzothiazolo[2,3-b]quinazolin-12-ones represents another facile route. tandfonline.com This method involves the irradiation of precursor molecules, leading to the formation of the fused ring system. tandfonline.com The study of the photochemistry of related disulfides has also been undertaken. tandfonline.com

Furthermore, the synthesis of novel thiazole-fused quinazolinones has been achieved through the regioselective cyclization of N-aryl cyanothioformanilide intermediates. mdpi.com This protocol allows for the preparation of regioisomeric analogues of thiazolo[5,4-f]quinazolines and quinazolinones. mdpi.com

The table below provides examples of synthetic approaches to polycyclic and fused systems.

Starting MaterialsReaction TypeFused SystemReference
Polyfunctionalized benzothiazole analogues of anthranilic methyl estersNiementowski reaction (Microwave-assisted)Thiazole-fused tricyclic quinazolinones thieme-connect.com
3-Aryl-2-thioquinazolinedionesPhotochemical cyclization12H-Benzothiazolo[2,3-b]quinazolin-12-ones tandfonline.com
N-Aryl cyanothioformanilide intermediatesRegioselective cyclizationThiazole-fused quinazolinones mdpi.com
2-Aminobenzothiazole, 2-BromoacetophenoneCatalyst-free, microwave-assistedBenzo[d]imidazo[2,1-b]thiazoles nih.gov
2-Aminobenzothiazole, Indole-3-carbaldehyde, ArylisonitrilesP2O5 on SiO2 catalyzed multicomponent reaction3-Aminoimidazo2,1-bbenzothiazoles mdpi.com

Green Chemistry and Sustainable Synthetic Strategies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to develop more environmentally benign and sustainable methods.

Solvent-Free and Aqueous Medium Reactions

Solvent-free and aqueous medium reactions are cornerstones of green synthesis, minimizing the use of hazardous organic solvents.

Solvent-Free Synthesis: The condensation of 2-aminothiophenol with aldehydes under solvent-free conditions, often referred to as "melt reactions," provides a direct route to 2-arylbenzothiazoles with high yields and short reaction times. researchgate.net This method is advantageous for its simplicity and eco-friendly nature. researchgate.net Another solvent-free approach utilizes ball-milling with a recyclable ZnO-NP catalyst for the synthesis of benzothiazole derivatives, offering high efficiency and easy product isolation. rsc.org Additionally, silica-supported sodium hydrogen sulphate has been used as a catalyst for the reaction of acyl chlorides with o-substituted aminoaromatics under solvent-free conditions. scispace.com

Aqueous Medium Reactions: The synthesis of benzothiazoles in water has been achieved through various catalytic systems. Samarium(III) triflate has been employed as a reusable catalyst for the reaction of o-aminothiophenols and aldehydes in an aqueous ethanol (B145695) medium, providing excellent yields under mild conditions. organic-chemistry.org β-Cyclodextrin has also been used to mediate the reaction of aromatic aldehydes with 2-aminothiophenol in water under neutral conditions, with the added benefit of being recoverable and reusable. rsc.org A bioinspired cooperative catalytic system of laccase/DDQ has been applied for the aerobic oxidative synthesis of benzothiazoles in aqueous media at ambient temperature, using air or O2 as the oxidant. nih.gov

Reaction TypeCatalyst/MediatorKey AdvantagesReference
Solvent-FreeNone (Melt reaction)High yields, short reaction times, eco-friendly researchgate.net
Solvent-FreeZnO-NPs (Ball-milling)Recyclable catalyst, high efficiency, easy isolation rsc.org
Aqueous MediumSamarium(III) triflateReusable catalyst, mild conditions, excellent yields organic-chemistry.org
Aqueous Mediumβ-CyclodextrinNeutral conditions, recoverable and reusable mediator rsc.org
Aqueous MediumLaccase/DDQBioinspired, uses air as oxidant, ambient temperature nih.gov

Microwave-Assisted and Photochemical Synthesis

Microwave-assisted and photochemical methods offer alternative energy sources that can accelerate reactions and improve yields, often under milder conditions than conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to synthesize 2-alkylbenzothiazoles from 2-aminothiophenol and aliphatic aldehydes under solvent-free conditions in the presence of active carbon/silica (B1680970) gel. jst.go.jp The condensation of o-aminothiophenol with aldehydes on silica gel under microwave irradiation also provides a rapid and solvent-free route to 2-substituted benzothiazoles. sci-hub.se Furthermore, a catalyst-free, microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles in water, offering a rapid and mild method. nih.gov The synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole (B160904) has also been efficiently achieved using microwave irradiation, significantly reducing reaction times. scispace.com

Photochemical Synthesis: Photochemical methods provide a unique way to construct benzothiazole-containing fused systems. A general photochemical synthesis of s-triazolo[3,4-b]benzothiazoles from 4,5-disubstituted 1,2,4-triazole-3-thiones has been described, proceeding via an intramolecular electron transfer mechanism. acs.orgacs.org Visible-light-mediated synthesis has emerged as a powerful tool, with methods like the photoredox-catalyzed cyclization of amides using Ru(bpy)₃(PF₆)₂ as the photocatalyst. chemrxiv.org Another approach involves the visible-light-mediated aromatic C-H thiolation of thiobenzanilides using riboflavin (B1680620) tetraacetate as a photocatalyst. chemrxiv.org

MethodConditionsProductsKey FeaturesReference
Microwave-AssistedSolvent-free, active carbon/silica gel2-AlkylbenzothiazolesHigh yields, rapid jst.go.jp
Microwave-AssistedSolvent-free, silica gel2-Substituted benzothiazolesRapid, avoids hazardous solvents sci-hub.se
Microwave-AssistedAqueous, catalyst-freeBenzo[d]imidazo[2,1-b]thiazolesRapid, mild, green media nih.gov
PhotochemicalUV irradiations-Triazolo[3,4-b]benzothiazolesIntramolecular electron transfer acs.orgacs.org
Photochemical (Visible Light)Ru(bpy)₃(PF₆)₂, DBU, O₂Benzothiazoles from amidesPhotoredox catalysis chemrxiv.org
Photochemical (Visible Light)Riboflavin tetraacetate, K₂S₂O₈2-Substituted benzothiazolesAromatic C-H thiolation chemrxiv.org

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is highly desirable as it simplifies reaction procedures and reduces costs and potential toxicity associated with catalysts.

Several catalyst-free approaches for benzothiazole synthesis have been reported. A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes can be achieved in an air/DMSO oxidant system. organic-chemistry.org This method is operationally simple and tolerates a wide range of functional groups. organic-chemistry.org Another catalyst- and additive-free method involves a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur, where DMSO acts as both the solvent and the oxidant. nih.gov

A catalyst-free synthesis of 2-alkyl or aryl-substituted benzothiazoles has also been developed at room temperature by simply combining aldehydes with 2-aminothiophenols in ethanol, yielding products in nearly quantitative amounts. exlibrisgroup.com Furthermore, a catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ in the presence of BH₃NH₃ has been developed for the synthesis of 2-unsubstituted benzothiazole derivatives. nih.gov

ReactantsConditionsProductKey AdvantagesReference
2-Aminothiophenol, Aryl aldehydesAir/DMSO, 60 °C2-ArylbenzothiazolesOperationally simple, wide functional group tolerance organic-chemistry.org
Aromatic amines, Aliphatic amines, Elemental sulfurDMSO (solvent and oxidant)2-Substituted benzothiazolesThree-component, one-pot, mild conditions nih.gov
Aldehydes, 2-AminothiophenolsEthanol, room temperature2-Alkyl/Aryl-substituted benzothiazolesNearly quantitative yields, high atom economy exlibrisgroup.com
Bis(2-aminophenyl) disulfide, CO₂BH₃NH₃ (reductant)2-Unsubstituted benzothiazolesUnprecedented catalyst-free protocol nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the synthesis of benzothiazoles, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. A variety of catalysts, including metal-based, acid, and biocatalysts, have been employed.

The condensation of 2-aminothiophenol with aldehydes or other carbonyl compounds is a common route where catalysts are frequently used. For example, a mixture of H₂O₂/HCl has been used as a catalyst in ethanol at room temperature for the efficient synthesis of benzothiazole derivatives from 2-aminothiophenol and aldehydes. nih.govmdpi.com Transition metal catalysts are also prevalent; RuCl₃ has been used for the intramolecular oxidative coupling of N-arylthioureas to produce 2-aminobenzothiazoles. mdpi.com Similarly, Pd(OAc)₂ catalyzes the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. mdpi.com

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. SnP₂O₇ has been reported as a new heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, affording high yields in very short reaction times. nih.govmdpi.com Laccase, a biocatalyst, has been used in combination with DDQ for the aerobic oxidative synthesis of benzothiazoles in aqueous media. nih.gov

The table below highlights various catalytic approaches for benzothiazole synthesis.

CatalystReactantsSolventKey FeaturesReference
H₂O₂/HCl2-Aminothiophenol, AldehydesEthanolRoom temperature, excellent yields nih.govmdpi.com
RuCl₃N-Arylthioureas-Intramolecular oxidative coupling mdpi.com
Pd(OAc)₂N-Aryl-N′,N′-dialkylthioureas-Intramolecular oxidative cyclization mdpi.com
SnP₂O₇2-Aminothiophenol, Aromatic aldehydes-Heterogeneous, reusable, very short reaction times nih.govmdpi.com
Laccase/DDQ2-Aminothiophenols, AldehydesAqueous mediaBioinspired, uses air as oxidant nih.gov
Samarium(III) triflateo-Aminothiophenols, AldehydesAqueous ethanolReusable, mild conditions organic-chemistry.org
ZnO-NPs2-Aminothiophenol, AldehydesSolvent-free (ball-milling)Recyclable, high efficiency rsc.org

Metal-Catalyzed Coupling and Cyclization Reactions

Transition-metal catalysis is a cornerstone in the synthesis of benzothiazoles, enabling the formation of the core heterocyclic ring and the introduction of various substituents. Key metals in this domain include palladium, copper, and iron, each offering distinct advantages in promoting C-S and C-N bond formations.

Palladium catalysts have proven effective in tandem reactions for synthesizing 2-aminobenzothiazoles. thieme-connect.comoup.comoup.comthieme-connect.com One approach involves the reaction of 2-chloroanilines with dithiocarbamates or thiocarbamoyl chloride in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd(dba)₂ with a base such as t-BuOK. thieme-connect.comoup.comoup.comthieme-connect.com This method is advantageous due to its ability to utilize less reactive 2-chloroanilines. oup.comoup.com The reaction proceeds through a proposed tandem pathway involving the initial base-promoted formation of an aryl thiourea (B124793) intermediate, followed by an intramolecular palladium-catalyzed cross-coupling reaction to yield the 2-aminobenzothiazole. oup.comthieme-connect.com Another palladium-catalyzed approach involves the cyclization of two isothiocyanates, mediated by DMSO, to form 2-aminobenzothiazole derivatives. rsc.org

Copper catalysts, being more economical and readily available, are widely used for benzothiazole synthesis. rsc.orgorganic-chemistry.orgbohrium.comacs.orgacs.org A notable copper-catalyzed method is the condensation of 2-aminobenzenethiols with nitriles, which tolerates a wide array of functional groups. organic-chemistry.orgacs.org Copper(II) acetate (B1210297) is an effective catalyst for this transformation. organic-chemistry.org Another strategy involves the intramolecular C-S bond formation through the cyclization of N-(2-chlorophenyl)benzothioamides, catalyzed by a copper(II)-BINAM complex. bohrium.comindexcopernicus.com Furthermore, copper-catalyzed domino intra- and intermolecular C-N cross-coupling reactions of arylisothioureas with aryl iodides provide a novel route to 2-aminophenyl benzothiazoles. rsc.org

Iron catalysts have emerged as an environmentally benign and cost-effective alternative for benzothiazole synthesis. clockss.orgrsc.orgorganic-chemistry.orgacs.orgrsc.org Iron-catalyzed methods include the arylation of benzothiazoles with olefins using molecular oxygen as a green oxidant. rsc.org One-pot syntheses of 2-aminobenzothiazoles from 2-aminobenzethiols and isothiocyanates have been developed using iron salts like Fe(NO₃)₃·9H₂O under ligand-free conditions in water. clockss.org Additionally, iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas can produce N-benzothiazol-2-yl-amides. organic-chemistry.org A direct synthetic route to 2-arylbenzothiazoles from aryl isothiocyanates and electron-rich arenes has also been achieved using an iron(III) catalyst. acs.org

Organocatalytic Applications in Benzothiazole Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of benzothiazoles, often proceeding under mild conditions and with high selectivity. These methods utilize small organic molecules to catalyze reactions, avoiding the potential toxicity and cost associated with metal catalysts.

One prominent organocatalytic approach involves the [4+2] cyclization of 2-benzothiazolimines and aldehydes, catalyzed by a commercially available chiral amine, to produce benzothiazolopyrimidines with high yields and excellent stereoselectivity. acs.org This method is notable for its tolerance of a variety of substituents on both the benzothiazole and aldehyde components. acs.org

Another strategy employs an enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition to synthesize benzothiazole-containing 1,2,3-triazoles. rsc.orgrsc.org This reaction proceeds under ambient conditions with high chemo- and regioselectivity. rsc.orgrsc.org

Furthermore, an organocatalytic protocol using 1-iodo-4-nitrobenzene (B147127) as the catalyst and oxone as a green terminal oxidant has been developed for the synthesis of 2-substituted benzoxazoles and benzothiazoles from anilides and thioanilides. nih.gov This reaction occurs at room temperature via oxidative C-H functionalization and subsequent C-O/S bond formation. nih.gov

Heterogeneous Catalysis for Reaction Efficiency

Heterogeneous catalysts are gaining prominence in the synthesis of benzothiazoles due to their ease of separation from the reaction mixture, potential for recyclability, and contribution to greener chemical processes. researchgate.net These catalysts are typically solid materials that facilitate reactions without being consumed.

A variety of solid-supported catalysts have been developed for benzothiazole synthesis. For instance, nano silica-supported boron trifluoride (nano BF₃/SiO₂) has been used as an efficient and reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes to produce 2-arylbenzothiazoles. tandfonline.comtandfonline.comingentaconnect.com This method is characterized by mild, room temperature conditions, high yields, and short reaction times. tandfonline.comtandfonline.com Similarly, sulfuric acid immobilized on silica (H₂SO₄/SiO₂) serves as a cheap and eco-friendly catalyst for the same transformation. chem-soc.si

Other heterogeneous systems include tin pyrophosphate (SnP₂O₇), which catalyzes the condensation of 2-aminothiophenol with aromatic aldehydes, offering high yields and very short reaction times. researchgate.netmdpi.com Magnetic nanoparticles have also been employed as catalyst supports, allowing for easy magnetic separation and reuse. Examples include copper ferrite (B1171679) nanoparticles (CuFe₂O₄) and Fe₃O₄ nanoparticles functionalized with specific ligands and loaded with copper(I) iodide. jsynthchem.combiolmolchem.comnanomaterchem.com These magnetic catalysts have been successfully used in the synthesis of various benzothiazole derivatives. jsynthchem.combiolmolchem.comnanomaterchem.com

The use of a Brønsted acidic ionic liquid gel as a heterogeneous catalyst under solvent-free conditions represents another green approach for synthesizing benzothiazoles. acs.org This method offers high yields and a simple work-up procedure. acs.org

Compound Index

Reaction Mechanisms and Intramolecular/intermolecular Transformations

Elucidation of Reaction Mechanisms for Benzothiazole (B30560) Formation

The synthesis of the 5,7-dimethyl-1,3-benzothiazole core can be achieved through several mechanistic routes, primarily involving cyclization processes.

A prevalent method for constructing the benzothiazole ring involves the condensation of an ortho-aminothiophenol with a carbonyl-containing compound, such as an aldehyde or carboxylic acid. researchgate.netmdpi.com The general mechanism commences with the nucleophilic attack of the amino group of 2-aminothiophenol (B119425) on the carbonyl carbon of the reaction partner. ekb.eg This initial nucleophilic addition leads to the formation of a tetrahedral intermediate.

Subsequent intramolecular cyclization occurs as the thiol group attacks the imine or related intermediate, followed by dehydration, which results in the aromatic benzothiazole ring. ekb.egchemrxiv.org For instance, the reaction of 2-aminothiophenol with aldehydes first forms an imine intermediate through nucleophilic addition and dehydration. chemrxiv.org This is followed by an intramolecular cyclization to yield a hydroxybenzothiazolidine intermediate, which then dehydrates to furnish the final 2-substituted benzothiazole. mdpi.com

The reaction can be facilitated by various catalysts and conditions. For example, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been used to synthesize benzothiazole derivatives from 2-aminothiophenol and aldehydes in excellent yields. mdpi.com

A plausible reaction mechanism for the formation of 2-substituted benzothiazoles is outlined below:

Nucleophilic Attack: The amino group of 2-aminothiophenol attacks the carbonyl group of an aldehyde, forming an intermediate. ekb.eg

Cyclization: A subsequent intramolecular cyclization reaction yields another intermediate. ekb.eg

Dehydration: The final benzothiazole derivative is formed upon the elimination of a water molecule.

Oxidative cyclization provides an alternative and widely used route to benzothiazoles, particularly from thiobenzanilides. researchgate.net The Jacobson cyclization, which employs potassium ferricyanide (B76249) and sodium hydroxide, is a classic example of this approach. researchgate.net This radical cyclization of thiobenzanilides is highly effective for synthesizing various benzothiazole derivatives. researchgate.net

More contemporary methods utilize a variety of oxidizing agents and catalysts. For instance, RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas to produce 2-aminobenzothiazoles. mdpi.com In this mechanism, electron-rich substrates tend to show higher reactivity. mdpi.com Another approach involves the use of I₂/DMSO as a catalytic system for the oxidative cyclization of substrates like 2-(styrylthio)anilines. rsc.org

Visible-light-mediated methods have also emerged as a green and efficient alternative. chemrxiv.org In one such system, a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) that initiates the cyclization of an imine intermediate formed from 2-aminothiophenol and an aldehyde. chemrxiv.org The resulting sulfur radical then undergoes intramolecular cyclization and subsequent re-aromatization to yield the benzothiazole product. chemrxiv.org

A proposed mechanism for the photocatalytic synthesis involves:

Formation of an imine intermediate from 2-aminothiophenol and an aldehyde. chemrxiv.org

Intramolecular cyclization of the imine to form an intermediate. chemrxiv.org

Single-electron transfer (SET) from the intermediate to the excited photocatalyst. chemrxiv.org

Subsequent steps involving radical species lead to the final benzothiazole product. chemrxiv.org

Reactivity Profiles of the this compound System

The this compound ring system exhibits a distinct reactivity pattern, influenced by the electron-withdrawing nature of the thiazole (B1198619) ring and the electron-donating methyl groups on the benzene (B151609) ring.

The benzothiazole ring itself is generally resistant to electrophilic attack due to the electron-withdrawing properties of the heterocyclic part. wikipedia.org However, the presence of activating groups, such as the two methyl groups in this compound, can facilitate electrophilic aromatic substitution. These methyl groups direct incoming electrophiles primarily to the ortho and para positions of the benzene ring. evitachem.com For instance, dimethoxy-activated benzothiazoles have been shown to undergo electrophilic substitution reactions like formylation and acetylation at specific positions on the benzene ring. clockss.org

Nucleophilic substitution reactions are more common on the benzothiazole system, particularly at the 2-position, which is an electron-deficient center. evitachem.com This allows for attacks by various nucleophiles. evitachem.com Additionally, derivatives of this compound can undergo nucleophilic substitution at other positions depending on the substituents present. smolecule.com For example, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo nucleophilic substitution reactions at the thiophene (B33073) moiety. smolecule.com

The 2-position of the benzothiazole ring is a key site for functionalization and derivatization. mdpi.comresearchgate.net The reactivity at this position allows for the introduction of a wide variety of substituents, which is crucial for modifying the compound's properties for applications in medicinal chemistry and materials science. mdpi.comnih.gov

Common derivatization strategies at the 2-position include:

Alkylation and Acylation: 2-Aminobenzothiazoles can be readily alkylated and acylated at the amino group. mdpi.com For example, acylation of 2-aminobenzothiazoles with various α-halogenoketones can lead to the formation of functionalized bis-thiazolo derivatives. mdpi.com

Coupling Reactions: The 2-position can be functionalized through various coupling reactions. For instance, the synthesis of 5,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole involves the introduction of piperazine (B1678402) and piperidine (B6355638) moieties via nucleophilic substitution or coupling reactions. evitachem.com

C-H Functionalization: Direct C-H functionalization of the 2-position of benzothiazoles with various arylating or alkylating reagents has become a powerful strategy for creating 2-substituted derivatives. rsc.org

The functionalization of the 2-amino and 2-mercapto groups, in particular, provides a versatile platform for synthesizing a wide array of pharmacologically active heterocycles. mdpi.comresearchgate.net

Table 1: Examples of Derivatization Reactions at the 2-Position of Benzothiazoles

Reaction TypeReagents/ConditionsProduct TypeReference(s)
Acylationα-halogenoketones, CS₂Functionalized bis-thiazolo derivatives mdpi.com
Nucleophilic SubstitutionPiperazine/piperidine moieties2-piperazinyl/piperidinyl benzothiazoles evitachem.com
AcetylationAcetylating agents, base (e.g., NEt₃)N-acetylated 2-aminobenzothiazoles rsc.org
S-ArylationDiaryliodonium triflates, DMF2-(arylthio)benzothiazoles mdpi.com

Rearrangement and Ring Transformation Pathways

Under certain conditions, the benzothiazole ring system can undergo rearrangement and ring transformation reactions, leading to the formation of other heterocyclic structures.

One documented example involves the ring transformation of a 2-benzoyl-1,4-benzothiazin-3-one derivative under phase transfer catalysis conditions. researchgate.net In the presence of methyl chloroacetate, this compound rearranges to yield a 1,3-benzothiazol-2-one derivative. researchgate.net This transformation highlights the potential for skeletal reorganization within related sulfur- and nitrogen-containing heterocyclic systems.

Furthermore, the reaction of 2-(bromomethyl)-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) can lead to a rearrangement of an initially formed product. mdpi.com A six-membered heterocycle, 2-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-1,3-benzothiazole, undergoes a ring contraction to produce the more thermodynamically stable five-membered heterocycle, 2-[(1,3-thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole. mdpi.com

While specific examples detailing the rearrangement and ring transformation of this compound itself are not extensively documented in the provided search results, the general reactivity of the benzothiazole scaffold suggests that such transformations are plausible under appropriate synthetic conditions. For instance, the synthesis of pyrimido[2,1-b] evitachem.comscholaris.cabenzothiazoles from 2-aminobenzothiazole (B30445) involves a one-pot, three-component reaction that results in the formation of a new fused ring system. arkat-usa.org

Advanced Spectroscopic and Structural Characterization of 5,7 Dimethyl 1,3 Benzothiazole Compounds

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By absorbing photons of specific frequencies, molecular bonds can be excited to higher vibrational states. These absorption frequencies are characteristic of the bond types and their chemical environment, providing a unique "fingerprint" for the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes changes in the vibrational modes of the molecular bonds, such as stretching and bending. A vibrational mode is IR active only if it results in a change in the molecule's net dipole moment. libretexts.org

While specific, complete FT-IR data for the parent 5,7-Dimethyl-1,3-benzothiazole is not extensively documented in readily available literature, analysis of related benzothiazole (B30560) derivatives provides a clear indication of the expected spectral features. The fundamental vibrations of the benzothiazole core include C-H stretching, C=N and C=C stretching within the aromatic system, and vibrations involving the C-S bond. scielo.brresearchgate.net

The introduction of two methyl groups at the 5- and 7-positions on the benzene (B151609) ring introduces additional characteristic vibrations. The key expected IR absorption bands can be inferred from data on closely related structures, such as N-(5,7-dimethylbenzo[d]thiazol-2-yl)urea and other substituted benzothiazoles. innovareacademics.inresearchgate.net The C-S-C stretching vibration within the benzothiazole ring is typically observed in the 645-665 cm⁻¹ region. koreascience.kr

Table 1: Predicted Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aliphatic C-H Stretch (Methyl) 2980-2870 Medium
C=N Stretch (Thiazole Ring) 1640-1600 Medium
C=C Stretch (Aromatic Rings) 1600-1430 Medium-Strong
C-H Bending (Methyl) 1460-1375 Medium
C-S Stretch (Thiazole Ring) 750-650 Medium-Weak

This table is based on general data for substituted benzothiazoles and may not represent exact experimental values for this compound.

FT-Raman spectroscopy serves as a valuable counterpart to FT-IR. It is based on the inelastic scattering of monochromatic light (Raman scattering), which occurs when a molecule undergoes a change in polarizability during a vibration. ksu.edu.sa Bonds that are non-polar or symmetrical, which may be weak or silent in FT-IR spectra, often produce strong signals in FT-Raman. This is particularly true for C-C and C-S skeletal vibrations in aromatic systems.

Specific FT-Raman data for this compound is not available. However, the spectrum of the parent benzothiazole shows characteristic Raman bands for C-H stretching, ring stretching, and C-H bending modes. researchgate.net For this compound, strong Raman signals would be expected for the aromatic ring's skeletal vibrations and the C-S-C bond, providing complementary data to the FT-IR spectrum for a complete vibrational profile. The analysis of Raman spectra is crucial for understanding the structural features of such compounds, especially in the solid state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (such as ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each type, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the proton at the C-2 position, the two aromatic protons on the benzene ring (H-4 and H-6), and the two methyl groups (at C-5 and C-7).

Due to the substitution pattern, the H-4 and H-6 protons are meta-coupled, which typically results in very small coupling constants, and they may appear as singlets or narrowly split doublets. The two methyl groups are in different chemical environments and should appear as two distinct singlets. Data from closely related derivatives, such as N-(5,7-dimethylbenzo[d]thiazol-2-yl) derivatives, show aromatic protons as a multiplet in the δ 7.7-7.9 ppm range, which is consistent with this expectation. koreascience.kr

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H-2 ~9.0 Singlet Thiazole (B1198619) proton, typically downfield.
H-4 ~7.8 Singlet / Doublet Aromatic proton adjacent to the ring junction.
H-6 ~7.2 Singlet / Doublet Aromatic proton between two methyl groups.
C5-CH₃ ~2.4 Singlet Methyl group protons.
C7-CH₃ ~2.5 Singlet Methyl group protons.

This table is predictive, based on data from analogous benzothiazole structures. ias.ac.inuq.edu.au The solvent is typically CDCl₃ or DMSO-d₆.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, which has C₉H₉NS as its molecular formula, a total of nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the nine unique carbon atoms in the structure.

The chemical shifts are indicative of the carbon's hybridization and electronic environment. The C-2 carbon, being part of the S-C=N group, is expected to be significantly downfield. The quaternary carbons (C-3a, C-5, C-7, C-7a) can be distinguished from the protonated carbons (C-2, C-4, C-6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The two methyl carbons will appear in the aliphatic region (typically δ 15-25 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Atom Predicted Chemical Shift (ppm) Notes
C-2 ~155 Thiazole carbon, deshielded by N and S.
C-3a ~152 Quaternary ring-junction carbon.
C-4 ~122 Aromatic CH.
C-5 ~138 Quaternary carbon attached to a methyl group.
C-6 ~128 Aromatic CH.
C-7 ~135 Quaternary carbon attached to a methyl group.
C-7a ~133 Quaternary ring-junction carbon.
C5-CH₃ ~21 Methyl carbon.
C7-CH₃ ~20 Methyl carbon.

This table is predictive, based on data from analogous benzothiazole and benzoxazole (B165842) structures. scielo.brias.ac.in

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would primarily confirm the absence of significant coupling between the H-4 and H-6 protons, as they are four bonds apart (meta-relationship), reinforcing their assignment as singlets or narrow doublets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of the protonated carbons (C-2, C-4, C-6) by linking their signals to the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. For this compound, key HMBC correlations would include:

The C5-methyl protons showing correlations to C-4, C-5, and C-6.

The C7-methyl protons showing correlations to C-6, C-7, and the ring-junction carbon C-7a.

The H-4 proton showing correlations to C-5, C-6, and C-7a.

The H-2 proton showing correlations to the ring-junction carbons C-3a and C-7a. These long-range correlations provide definitive proof of the substitution pattern. uq.edu.au

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of whether they are bonded. It would be useful to confirm the spatial proximity of the C5-methyl protons to the H-4 and H-6 protons, and the C7-methyl protons to the H-6 proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and investigating the fragmentation patterns of this compound derivatives. The molecular weight of the parent compound, 5,7-dimethyl-1,3-benzothiazol-2-amine, is 178.25 g/mol . cymitquimica.com For other derivatives, the molecular weight varies depending on the substituents. For instance, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide hydrochloride has a molecular weight of 447.0165 g/mol arctomsci.com, while N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine has a molecular weight of 250.32 g/mol . bldpharm.com

Electron impact (EI) ionization is a common method used to study the fragmentation of these compounds. The fragmentation behavior of chiral bisbenzothiazole derivatives of 2,2-dimethyl-1,3-dioxolane (B146691) has been studied using mass-analyzed ion kinetic energy spectrometry and accurate mass measurements. nih.gov These studies help in rationalizing fragment ion structures and fragmentation mechanisms, which is crucial for the structural elucidation of new compounds of this class. nih.gov For example, in the mass spectrum of 2-(2,4-dimethyl pyrrolyl) benzothiazole, characteristic fragments are observed at m/z values of 229, 188, 187, 137, 108, and 95. researchgate.net The fragmentation pathways can be influenced by the nature and position of substituents on the benzothiazole core. benthamopen.com

Table 1: Molecular Weights of Selected this compound Derivatives

Compound Name CAS Number Molecular Weight (g/mol)
5,7-Dimethyl-1,3-benzothiazol-2-amine 73351-87-8 178.25 cymitquimica.com
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide hydrochloride 1219153-32-8 447.0165 arctomsci.com
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine 1352999-18-8 250.32 bldpharm.com
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine 1333960-63-6 249.38
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide 839695-93-1 234.32

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis absorption spectroscopy is instrumental in studying the electronic transitions in this compound compounds. These compounds typically exhibit absorption maxima in the ultraviolet region, which are attributed to π-π* electronic transitions. researchgate.net For instance, (E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide in ethanol (B145695) shows an absorption maximum (λmax) at 275 nm.

The position of the absorption bands can be influenced by substituents on the benzothiazole ring. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate and understand the electronic absorption spectra of benzothiazole derivatives. researchgate.netscirp.org These calculations help in assigning the observed absorption bands to specific electronic transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scirp.org For example, a study on various benzothiazole derivatives predicted absorption bands between 264.65 nm and 277.23 nm. scirp.org The solvent environment also plays a crucial role in the position of the absorption bands. researchgate.netuminho.pt

Table 2: UV-Vis Absorption Data for a Benzothiazole Derivative

Compound Solvent λmax (nm) Transition
(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide Ethanol 275 π → π*

Many benzothiazole derivatives exhibit fluorescence, making fluorescence emission spectroscopy a valuable tool for investigating their photophysical properties. mdpi.comrsc.org The emission characteristics are often sensitive to the chemical structure and the surrounding environment. researchgate.net Some derivatives show strong fluorescence in the 450–600 nm region with high quantum yields and large Stokes shifts. mdpi.com The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, can be precisely tuned by strategic substitution on the benzothiazole core. rsc.orgnih.gov

For example, a series of nine peripherally substituted benzothiazole-difluoroborate dyes exhibited fluorescence quantum yields ranging from nearly zero to almost 100%. rsc.orgnih.gov This highlights the delicate balance between radiative and non-radiative decay pathways that can be manipulated through chemical design. rsc.orgnih.gov Aggregation-induced emission (AIE) is another phenomenon observed in some benzothiazole derivatives, where the fluorescence intensity is enhanced in the aggregated state due to the restriction of intramolecular motions. rsc.orgnih.gov

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of many benzothiazole derivatives. uminho.ptuminho.pt This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. imist.ma The effect of solvent polarity on the absorption and emission spectra provides insights into the intramolecular charge transfer (ICT) characteristics of these molecules. imist.maunits.it

Studies on various benzothiazole derivatives have shown that increasing solvent polarity can lead to shifts in the absorption and emission maxima. researchgate.netimist.ma For instance, the solvatochromic behavior of certain 2-arylthienyl-substituted 1,3-benzothiazoles was analyzed using the Kamlet-Taft π* scale, which quantifies the solvent's dipolarity/polarizability. uminho.pt Such studies are crucial for understanding the electronic structure of these compounds and for designing materials with specific optical properties for applications like fluorescent probes and nonlinear optical materials. uminho.ptscientific.net Theoretical approaches like TD-DFT combined with the Polarizable Continuum Model (PCM) are also used to simulate and interpret the solvent effects on the electronic spectra. researchgate.netimist.ma

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent this compound was not found in the search results, structures of several derivatives have been determined. researchgate.netistanbul.edu.tr

For instance, the crystal structure of 2-(2,4-dimethyl pyrrolyl) benzothiazole was solved, revealing that the molecule crystallizes in the monoclinic space group P21/n. researchgate.net The analysis showed that the thiazole ring is coplanar with the fused benzene ring, and the crystal structure is stabilized by intermolecular hydrogen bonds. researchgate.net Another study on a spirocyclic 2-indolinone bearing a 5'-(trifluoromethyl)benzothiazoline moiety elucidated its crystal and stereoisomeric structure, highlighting the role of intermolecular N-H···O hydrogen bonds in stabilizing the molecular packing. istanbul.edu.tr These detailed structural data are essential for understanding structure-property relationships and for the rational design of new materials. smolecule.com

Table 3: Crystallographic Data for a Benzothiazole Derivative

Compound Crystal System Space Group Key Structural Features
2-(2,4-Dimethyl pyrrolyl) benzothiazole Monoclinic P21/n Coplanar thiazole and benzene rings, intermolecular N-H···N hydrogen bonds researchgate.net
5'-chloro-1',7'-dimethyl-5-(trifluoromethyl)-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'-one - - Intermolecular N-H···O hydrogen bonding interactions istanbul.edu.tr

Computational and Theoretical Investigations of 5,7 Dimethyl 1,3 Benzothiazole Systems

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. DFT, particularly with functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), has been widely used for studying benzothiazole (B30560) and its derivatives due to its balance of computational cost and accuracy. core.ac.ukscirp.org These methods are employed to model various molecular properties from the ground up, based on the principles of quantum mechanics.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 5,7-Dimethyl-1,3-benzothiazole, calculations using DFT methods, often with basis sets like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. nbu.edu.sa The optimization process seeks the minimum potential energy on the molecular surface, thereby defining the equilibrium geometry.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data) Calculations are typically performed at a specific level of theory, for instance, B3LYP/6-311+G(d,p).

ParameterBond/AngleValue
Bond LengthC-S1.75 Å
C=N1.30 Å
C-C (Aromatic)1.39 - 1.42 Å
C-CH₃1.51 Å
Bond AngleC-S-C90.5°
C-N=C115.0°
C-C-C (Aromatic)118 - 122°
Dihedral AnglePlanarity of Benzene (B151609) Ring~0°
Planarity of Thiazole (B1198619) Ring~0°

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. scirp.orgmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In benzothiazole derivatives, the HOMO is typically distributed over the entire π-system, while the LUMO is also located across the fused rings. acs.orgnih.gov For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO, potentially leading to a slightly smaller energy gap compared to the unsubstituted parent compound. Time-dependent DFT (TD-DFT) calculations are often used to further probe electronic transitions and predict absorption spectra. acs.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data) Energies are typically calculated using methods like B3LYP with a suitable basis set.

ParameterEnergy (eV)
HOMO Energy-6.15 eV
LUMO Energy-1.40 eV
HOMO-LUMO Gap (ΔE)4.75 eV

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. core.ac.ukresearchgate.net It provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized orbitals that align with Lewis structure concepts (i.e., bonds and lone pairs).

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. scirp.orgscirp.org Larger E(2) values indicate stronger interactions. For this compound, significant interactions are expected within the π-conjugated system, such as π(C-C) → π*(C-C) transitions, which contribute to the aromaticity and stability of the molecule. The analysis can also reveal intramolecular charge transfer (ICT), a key factor in the molecule's electronic and optical properties. core.ac.uk The delocalization of lone pairs from the nitrogen and sulfur heteroatoms into the ring system is also a significant stabilizing factor.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative Data) This table shows key donor-acceptor interactions and their stabilization energies.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
π(C1-C2)π(C3-C4)20.5
π(C5-C6)π(C=N)18.2
LP(1) Nπ(C-S)25.8
LP(1) Sσ(C-N)5.1

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated values for ¹H and ¹³C NMR shifts for benzothiazole derivatives typically show a strong correlation with experimental data, aiding in the correct assignment of spectral peaks. mdpi.commdpi.com

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations provide the normal modes of vibration, which can be visualized to understand the specific atomic motions associated with each frequency. core.ac.uk While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve better agreement. researchgate.net These predictions are invaluable for interpreting experimental spectra and identifying characteristic functional group vibrations.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative Data) Chemical shifts are referenced to TMS.

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C2155.1154.8
C4128.9128.5
C5134.5134.2
C6125.8125.6
C7132.0131.7
C-CH₃ (at C5)21.521.3
C-CH₃ (at C7)18.918.7

Computational Studies on Reactivity and Stability

Beyond static properties, computational chemistry is used to explore the dynamic behavior of molecules, including their reactivity and stability. This involves mapping out reaction pathways and calculating the energy changes that occur during a chemical transformation.

To understand a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (Ea), which determines the reaction rate. Computational methods can locate transition state structures and calculate these energy barriers.

For a molecule like this compound, such studies could investigate various reactions, such as electrophilic substitution on the benzene ring or reactions involving the thiazole moiety. DFT calculations can map the potential energy surface, revealing the minimum energy path from reactants to products. For example, studies on reactions involving other benzothiazole derivatives have successfully calculated energy barriers for processes like C-C bond formation, providing insights into reaction mechanisms and stereoselectivity. acs.org These computational analyses are crucial for designing new synthetic routes and understanding reaction outcomes.

Table 5: Calculated Activation Energy for a Hypothetical Electrophilic Substitution Reaction (Illustrative Data) This table illustrates the energy profile for a reaction involving this compound.

ParameterEnergy (kcal/mol)
Energy of Reactants0.0
Energy of Transition State+15.5
Activation Energy (Ea)15.5
Energy of Products-5.2
Overall Reaction Energy (ΔE_rxn)-5.2

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. scirp.orgnih.gov In MEP maps, regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. nih.gov Green regions correspond to neutral electrostatic potential.

For benzothiazole and its derivatives, MEP analysis helps in identifying the reactive sites on the molecule. scirp.org A theoretical study on benzothiazole and some of its derivatives revealed that the distribution of electrostatic charges on the optimized ground state geometries could be visualized to understand the molecule's polarity. scirp.org While a specific MEP map for this compound is not available in the reviewed literature, such a map would be instrumental in understanding how the two methyl groups at the 5 and 7 positions influence the electron distribution and, consequently, the chemical reactivity of the benzothiazole core.

Assessment of Chemical Hardness and Electrophilicity

Global reactivity descriptors such as chemical hardness (η) and electrophilicity (ω) are crucial in understanding the stability and reactivity of a molecule. mdpi.com Chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. mdpi.com The electrophilicity index quantifies the ability of a molecule to accept electrons. researchgate.net

These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a series of benzothiazole derivatives, density functional theory (DFT) calculations have been employed to determine these reactivity descriptors. mdpi.com Although specific calculated values for the chemical hardness and electrophilicity of this compound are not documented in the available search results, these theoretical calculations would provide valuable insights into its reactivity profile compared to other benzothiazole derivatives.

Solvation Effects and Thermodynamic Calculations

The solvent environment can significantly influence the structure, reactivity, and thermodynamic properties of a molecule. ru.nlmdpi.com Computational methods can be used to model solvation effects and calculate thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy. scirp.org For benzothiazole and its derivatives, thermodynamic calculations have been performed to understand their formation and stability. scirp.org Furthermore, studies have investigated the crucial role of protic solvents like water in facilitating the synthesis of benzothiazoles. ru.nl

Specific thermodynamic data and solvation studies for this compound are not available in the reviewed scientific literature. Such calculations would be valuable for predicting its solubility and for understanding the thermodynamics of its interactions in different solvent environments.

Advanced Applications in Chemical Science and Materials Engineering

Ligand Chemistry and Coordination Compound Design

There is a lack of specific studies on the synthesis, characterization, and coordination chemistry of metal complexes involving 5,7-Dimethyl-1,3-benzothiazole as a ligand. General studies on benzothiazole (B30560) derivatives show they can coordinate to metal ions through the nitrogen atom of the thiazole (B1198619) ring and potentially other donor atoms depending on the substituents. However, without experimental data for the 5,7-dimethyl derivative, its specific coordination modes and the geometric structures of its potential complexes remain uncharacterized.

Synthesis and Characterization of Metal Complexes with this compound Ligands

No specific methods for the synthesis and characterization of metal complexes with this compound ligands have been reported in the reviewed scientific literature.

Investigation of Coordination Modes and Geometric Structures

The coordination modes and geometric structures of metal complexes are highly dependent on the specific ligand and metal ion involved. Without dedicated studies on this compound, any discussion on its coordination behavior would be purely speculative.

Applications in Homogeneous and Heterogeneous Catalysis

The catalytic applications of metal complexes are intrinsically linked to their electronic and steric properties. As there is no information on the synthesis and properties of this compound-based metal complexes, their potential applications in homogeneous or heterogeneous catalysis have not been investigated.

Supramolecular Chemistry and Self-Assembly

The design of supramolecular assemblies and the study of host-guest interactions are advanced fields of chemistry. While benzothiazole derivatives have been used as building blocks in supramolecular chemistry, there is no available research on the specific use of this compound in these applications.

Design of Supramolecular Assemblies Based on Benzothiazole Derivatives

Information regarding the design and properties of supramolecular assemblies based specifically on this compound is not present in the scientific literature.

Host-Guest Interactions and Encapsulation Phenomena

Similarly, there are no published studies on host-guest interactions or encapsulation phenomena involving this compound.

Formation of Organic Frameworks and Self-Organizing Materials

The rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) in the this compound backbone make it a promising candidate as a building block for the construction of highly ordered supramolecular structures, such as covalent organic frameworks (COFs) and other self-organizing materials. The methyl groups at the 5 and 7 positions can influence the solubility and intermolecular interactions, potentially offering a degree of control over the self-assembly process.

The self-assembly of amphiphilic molecules containing aromatic cores is a powerful method for creating functional nanomaterials. semanticscholar.orgresearchgate.netresearchgate.net While research on self-organizing materials derived specifically from this compound is not prevalent, the general principles of molecular self-assembly suggest its potential in this area. By attaching hydrophilic and hydrophobic side chains to the benzothiazole core, it is possible to create amphiphilic molecules that can self-assemble in solution to form micelles, vesicles, or other nanostructures. The planarity of the benzothiazole unit can facilitate π-π stacking interactions, which are a key driving force in the self-assembly of many aromatic molecules.

Development of Functional Materials

The unique electronic structure of the benzothiazole ring system, characterized by an electron-deficient thiazole ring fused to an electron-rich benzene (B151609) ring, gives rise to a range of interesting photophysical and electrochemical properties that can be exploited in the development of functional materials.

Fluorescent Probes and Luminescent Materials

Benzothiazole derivatives are well-known for their fluorescent properties and have been extensively investigated as fluorescent probes for the detection of various analytes, including metal ions. researchgate.netnih.govnih.govnih.gov The fluorescence of these compounds often arises from an intramolecular charge transfer (ICT) process from the electron-donating part of the molecule to the electron-accepting benzothiazole core. The dimethyl substitution in this compound may influence the electronic properties and, consequently, the fluorescence characteristics of its derivatives.

The development of fluorescent probes often involves designing a molecule that exhibits a change in its fluorescence (e.g., "turn-on," "turn-off," or ratiometric shift) upon binding to a specific target. For example, benzothiazole-based sensors have been designed for the selective detection of Zn²⁺, Cu²⁺, and Ni²⁺ ions. researchgate.netnih.gov While specific data for this compound-based probes is not available, the general principles suggest its potential in this application.

Table 1: Representative Photophysical Properties of Benzothiazole-Based Fluorescent Probes (Illustrative data from various benzothiazole derivatives)

Derivative ClassTarget AnalyteEmission Maxima (λem)Quantum Yield (ΦF)Fold Change in Fluorescence
Biphenyl-benzothiazoleZn²⁺530 nm-Ratiometric shift
Benzothiazole-hydrazoneFe³⁺520 nm-Quenching
Substituted BenzothiazoleAl³⁺475 nm-Ratiometric shift

Data is generalized from multiple sources for illustrative purposes. researchgate.netnih.govnih.gov

The luminescence of benzothiazole derivatives has also been harnessed for applications in white light emission. By combining different benzothiazole analogues with varying emission colors, it is possible to create materials that emit white light. chesci.comrdd.edu.iq

Materials for Optoelectronics and Electroluminescent Devices

The electroluminescent properties of benzothiazole derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs). nih.gov The benzothiazole core can serve as an excellent electron-accepting unit in donor-acceptor type molecules, which are often employed as emitters in OLEDs. The emission color and efficiency of these materials can be tuned by modifying the chemical structure, including the nature and position of substituents on the benzothiazole ring.

Although no specific data exists for OLEDs based on this compound, studies on other benzothiazole derivatives have demonstrated their potential. For instance, benzothiazole-based materials have been synthesized for use as blue fluorescent emitters in OLEDs, achieving high brightness and efficiency. nih.gov

Table 2: Illustrative Electroluminescence Performance of Benzothiazole-Based OLEDs (Data compiled from studies on various benzothiazole derivatives)

Emitter TypeDevice ConfigurationMax. Brightness (cd/m²)Current Efficiency (cd/A)External Quantum Efficiency (%)
Blue FluorescentITO/NPB/Emitter/BCP/Alq₃/LiF/Al37603.012.37
White EmittingMulti-layer7723--

This data is intended to be representative of the performance of benzothiazole-based OLEDs. nih.gov

Imaging Agents in Chemical Research

The ability of certain benzothiazole derivatives to bind to specific biological targets, coupled with their fluorescent properties, has led to their development as imaging agents. A significant area of research has been the use of benzothiazole derivatives for imaging amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netuaic.ro These imaging agents are designed to cross the blood-brain barrier and selectively bind to Aβ plaques, allowing for their visualization using techniques such as positron emission tomography (PET) or fluorescence microscopy.

Derivatives of thioflavin T, a well-known benzothiazole-based dye, have been extensively studied as amyloid imaging agents. researchgate.net While specific studies on this compound for this purpose have not been reported, the structural similarity to known amyloid-binding scaffolds suggests its potential as a core structure for the design of new imaging probes. The methyl groups could potentially be modified to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of the imaging agent. Additionally, benzothiadiazole derivatives have been explored as fluorescent probes for imaging lipid droplets in cells. uaic.ro

Corrosion Inhibition Studies

Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.comresearchgate.netchesci.comresearchgate.netresearchgate.netresearchgate.netnih.govrsc.orgekb.egacs.org Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can occur through the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings.

The presence of methyl groups on the benzothiazole ring, as in this compound, can enhance its corrosion inhibition efficiency. Methyl groups are electron-donating and can increase the electron density on the benzothiazole ring system, which in turn can strengthen the adsorption of the inhibitor onto the metal surface. Studies on other methyl-substituted benzothiazoles have shown that they can act as effective corrosion inhibitors. nih.gov

Table 3: Representative Corrosion Inhibition Efficiency of Benzothiazole Derivatives on Mild Steel in Acidic Media (Illustrative data from various studies)

InhibitorCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)
2-Phenylbenzothiazole1M H₂SO₄0.1 mM>95%
2-(4-Methoxyphenyl)benzothiazole1M H₂SO₄0.1 mM>98%
General Benzothiazole Derivative1M HCl400 ppm~95%

This table provides representative data to illustrate the effectiveness of benzothiazole derivatives as corrosion inhibitors. researchgate.netnih.gov

Role as Building Blocks and Synthetic Intermediates in Complex Organic Synthesis

The benzothiazole scaffold is a valuable building block in organic synthesis due to its chemical stability and the reactivity of its constituent rings. eurjchem.comresearchgate.netekb.eg The thiazole ring can be functionalized at the 2-position, while the benzene ring can undergo electrophilic substitution reactions. This compound, with its specific substitution pattern, offers a unique starting material for the synthesis of more complex molecules.

The methyl groups can potentially be functionalized, for example, through oxidation to carboxylic acids or halogenation, providing handles for further chemical transformations. The benzothiazole ring itself can be a key component of larger molecules with interesting biological or material properties. For instance, benzothiazole derivatives are found in a variety of pharmaceuticals and biologically active compounds. The versatility of the benzothiazole moiety makes this compound a potentially useful intermediate for the synthesis of new drugs, dyes, and functional materials. ekb.eg

Precursors for Other Heterocyclic Ring Systems

The chemical reactivity of the this compound core, particularly when functionalized at the 2-position, allows it to serve as a foundational building block for the construction of a variety of other heterocyclic structures. A notable example is its use in the synthesis of novel thiazolidin-4-one derivatives.

Researchers have utilized 2-amino-5,7-dimethylbenzothiazole as a starting material to synthesize a series of benzothiazole-incorporated thiazolidin-4-ones. The synthetic pathway involves several steps, beginning with the conversion of 2-amino-5,7-dimethylbenzothiazole to 1-(5,7-dimethylbenzo[d]thiazol-2-yl)urea. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to form N-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazine carboxamide. Subsequent condensation with various substituted aromatic aldehydes yields 2-substituted benzylidene-N-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazine carboxamides. The final ring closure is achieved by reacting these intermediates with thioglycollic acid to afford the target 1-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(4-oxo-2-substituted phenyl thiazolidin-3-yl) urea (B33335) derivatives. koreascience.kr

This synthetic strategy highlights the role of the 5,7-dimethylbenzothiazole moiety as a robust platform for elaborating more complex heterocyclic systems. The resulting thiazolidin-4-one derivatives have been investigated for their antimicrobial properties, demonstrating the potential of this approach in generating new biologically active molecules. koreascience.kr

Table 1: Synthesis of Thiazolidin-4-ones from this compound Precursor
Starting MaterialKey IntermediateFinal Heterocyclic SystemSignificance
2-Amino-5,7-dimethylbenzothiazole2-Substituted benzylidene-N-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazine carboxamides1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(4-oxo-2-substituted phenyl thiazolidin-3-yl) ureasDemonstrates the utility of the 5,7-dimethylbenzothiazole scaffold as a precursor for synthesizing biologically active thiazolidin-4-one derivatives. koreascience.kr

Chemical Scaffolds in Medicinal Chemistry for Structure-Activity Relationship Studies (chemical synthesis aspect)

The 5,7-dimethylbenzothiazole scaffold has proven to be a valuable template in medicinal chemistry for conducting structure-activity relationship (SAR) studies, particularly in the development of novel antiepileptic drugs. The strategic placement of the methyl groups at the 5 and 7 positions influences the molecule's electronic and steric properties, which in turn affects its biological activity and metabolic stability.

In a recent study, a series of 5,7-dimethylbenzo[d]thiazole derivatives were designed and synthesized as novel activators of the Kv7.2/7.3 potassium channels, which are important targets for the treatment of epilepsy. nih.gov The synthesis of these compounds involved the modification of the 2-position of the 5,7-dimethylbenzothiazole core with various substituted aniline (B41778) moieties. This systematic variation allowed researchers to investigate how different substituents at this position impact the compound's efficacy as a Kv7.2/7.3 channel activator.

The SAR studies revealed that the nature of the substituent on the aniline ring plays a crucial role in the compound's activity. For instance, the introduction of specific functional groups led to compounds with improved efficacy in Rb+ efflux assays and comparable activity in whole-cell patch clamp recordings on Kv7.2/7.3 channels when compared to the withdrawn antiepileptic drug, retigabine. nih.gov One of the synthesized compounds, designated as 2c, demonstrated significant antiepileptic effects in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (sc-PTZ) mouse models. nih.gov

This research underscores the importance of the 5,7-dimethylbenzothiazole scaffold as a privileged structure in the design of new therapeutic agents. By systematically modifying the scaffold and evaluating the biological activity of the resulting analogues, medicinal chemists can elucidate key structural requirements for potent and selective drug candidates.

Table 2: Structure-Activity Relationship of this compound Derivatives as Kv7.2/7.3 Activators
ScaffoldPosition of ModificationNature of SubstituentsKey Finding
5,7-Dimethylbenzo[d]thiazole2-position (aniline moiety)Various substituted anilinesThe nature of the substituent on the aniline ring significantly influences the compound's efficacy as a Kv7.2/7.3 channel activator, leading to the identification of potent antiepileptic candidates. nih.gov

Future Research Trajectories and Interdisciplinary Outlook

Innovations in Green and Sustainable Synthesis of 5,7-Dimethyl-1,3-benzothiazole Derivatives

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. airo.co.in Research into the synthesis of this compound derivatives is increasingly adopting these principles. Traditional methods for creating benzothiazoles often rely on harsh conditions and toxic solvents. mdpi.comresearchgate.net In contrast, modern, sustainable approaches are being developed to overcome these limitations.

Key innovations in this area include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to provide uniform and rapid heating, which can significantly accelerate reaction rates and reduce reaction times, often leading to higher yields and cleaner products. airo.co.inscielo.br

Ultrasound Irradiation: Sonication provides an alternative energy source that can promote reactions at room temperature, minimizing energy consumption and avoiding the need for high temperatures. tandfonline.com

Catalyst-Free and Additive-Free Methods: Researchers are developing protocols that eliminate the need for catalysts or additives, which simplifies product purification and reduces chemical waste. nih.govbohrium.comtetrahedron-green-chem.com These methods often involve the simple combination of reactants under optimized, mild conditions. bohrium.comtetrahedron-green-chem.com

Use of Green Solvents: The replacement of conventional volatile organic solvents with environmentally benign alternatives like water, ethanol (B145695), or deep eutectic solvents is a central theme. airo.co.inrsc.org Water, in particular, is being explored as a medium that can catalyze and facilitate benzothiazole (B30560) formation under mild conditions. researchgate.net

Solvent-Free Conditions: Conducting reactions in the absence of any solvent represents an ideal green chemistry scenario, as it completely eliminates solvent-related waste. airo.co.intandfonline.com

These green methodologies not only reduce the environmental impact of chemical production but also often provide economic benefits through increased efficiency and reduced waste management costs.

Synthesis MethodKey AdvantagesRepresentative Conditions
Microwave-Assisted Reduced reaction times, increased yields, uniform heating. airo.co.inEthanol solvent, 80°C, 10 minutes. airo.co.in
Ultrasound-Assisted Energy efficiency, room temperature operation, excellent yields. tandfonline.comSolvent-free, sulfated tungstate catalyst. tandfonline.com
Catalyst-Free No catalyst separation needed, high atom economy, no toxic waste. bohrium.comtetrahedron-green-chem.comEthanol solvent, room temperature. bohrium.comtetrahedron-green-chem.com
Aqueous Media Environmentally benign, metal-free, short reaction times. rsc.orgWater as solvent, using reagents like tetramethylthiuram disulfide. rsc.org

Exploration of Novel Functional Materials with Tailored Optoelectronic Properties

The π-conjugated system of the benzothiazole core is fundamental to its use in advanced functional materials. By modifying the this compound structure, researchers can precisely tune its electronic and optical properties for specific applications. The construction of donor-acceptor (D-A) molecular architectures is a particularly effective strategy for modulating these properties. polyu.edu.hk

Future research will focus on designing and synthesizing novel this compound derivatives for:

Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are promising candidates for use in OLEDs due to their fluorescence and charge-transporting capabilities. mdpi.com Research aims to develop new materials with high quantum yields and specific emission wavelengths, from green to red and near-infrared, by extending the π-conjugation or introducing different donor and acceptor groups. mdpi.commdpi.com

Organic Solar Cells: The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels makes these compounds suitable for use as donor or acceptor materials in organic photovoltaic devices. researchgate.net

Sensors and Molecular Imaging: The inherent fluorescence of many benzothiazole derivatives allows them to be used as probes for detecting specific analytes or for imaging biological processes. mdpi.com

The optoelectronic properties of these materials are highly dependent on their molecular structure. For example, extending the conjugated bridge between donor and acceptor moieties or altering the strength of these groups can significantly shift the absorption and emission spectra and modify the material's energy gap. researchgate.netresearchgate.net

Derivative TypePotential ApplicationKey Tunable Property
Donor-Acceptor Styryl BenzothiazolesNonlinear Optics (NLO)Hyperpolarizability (β). researchgate.net
Thienylbenzothiadiazole SystemsSolar CellsHOMO/LUMO energy gap. researchgate.net
π-Extended BenzothiadiazolesOLEDs, NIR EmittersAbsorption/Emission Wavelength. polyu.edu.hk

Advancements in Computational Design and Prediction of this compound Reactivity and Interactions

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules. nbu.edu.sa Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure and predict the properties of molecules like this compound before they are ever synthesized in a lab. nih.govscirp.org

Future advancements in this area will leverage computational modeling to:

Predict Molecular Geometry and Stability: DFT calculations can optimize the three-dimensional structure of new derivatives, identifying the most stable conformations. mdpi.com

Determine Electronic Properties: Key parameters such as HOMO and LUMO energies, the HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) maps can be calculated. researchgate.netscirp.orgmdpi.com These values are crucial for predicting a molecule's optoelectronic behavior and reactivity. A smaller HOMO-LUMO gap, for instance, suggests a more chemically reactive system that is easier to excite electronically. nbu.edu.samdpi.com

Simulate Spectra: Computational methods can predict various spectra, including UV-Vis, IR, and NMR, which aids in the characterization of newly synthesized compounds. nbu.edu.sa

Screen for Potential Applications: By calculating global reactivity descriptors (e.g., chemical hardness, softness, electrophilicity index), researchers can perform in silico screening of large libraries of virtual compounds to identify the most promising candidates for specific applications, such as in functional materials or as inhibitors for biological targets. nih.govmdpi.combiointerfaceresearch.com

This "design-before-synthesis" approach significantly reduces the time, cost, and resources required for experimental work by focusing efforts on molecules with the highest predicted potential. biointerfaceresearch.com

Computational MethodPredicted PropertySignificance
DFT Optimization Molecular Geometry, Bond Lengths/AnglesDetermines the most stable 3D structure. nbu.edu.samdpi.com
TD-DFT UV-Vis Absorption Spectra, Excitation EnergiesPredicts how the molecule interacts with light. researchgate.netscirp.org
FMO Analysis HOMO/LUMO Energies, Energy Gap (ΔE)Indicates electronic transition properties and chemical reactivity. researchgate.netmdpi.com
MEP Mapping Electron Density DistributionIdentifies sites for electrophilic and nucleophilic attack. scirp.org

Synergistic Research at the Interface of Synthetic Chemistry, Materials Science, and Theoretical Modeling

The most significant breakthroughs in the field of this compound will emerge from the convergence of multiple disciplines. A synergistic research model that integrates synthetic chemistry, materials science, and theoretical modeling creates a powerful feedback loop for innovation.

This interdisciplinary workflow operates as follows:

Design: Theoretical chemists use computational tools (as described in 7.3) to design novel this compound derivatives with specific, desired optoelectronic properties.

Synthesis: Synthetic chemists then employ innovative green chemistry techniques (as in 7.1) to efficiently and sustainably produce these target molecules.

Characterization & Application: Materials scientists characterize the properties of the newly synthesized compounds and fabricate them into devices (e.g., OLEDs, sensors) to test their performance (as in 7.2).

Refinement: The experimental results are fed back to the theoretical modelers, who use the data to refine their computational models, leading to more accurate predictions and the design of next-generation molecules.

This iterative cycle of design, synthesis, characterization, and refinement allows for a more rational and efficient approach to discovering advanced materials. It bridges the gap between fundamental chemical principles and real-world applications, ensuring that synthetic efforts are guided by both theoretical predictions and practical performance metrics. This integrated approach is essential for fully harnessing the potential of the this compound scaffold in the development of next-generation technologies.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5,7-dimethyl-1,3-benzothiazole?

  • Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions. For example, benzothiazoles can be synthesized via condensation of substituted anilines with sulfur-containing reagents (e.g., CS₂ or Lawesson’s reagent) under reflux conditions. Key parameters include solvent choice (e.g., ethanol, DMF), catalysts (e.g., NaH, tert-butyl nitrite), and temperature control. Optimization may require varying molar ratios, reaction times (e.g., 45 min to 24 hrs), and purification via column chromatography (e.g., ethyl acetate/chloroform) .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural purity of this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions using chemical shifts. For instance, methyl groups at positions 5 and 7 in benzothiazole exhibit distinct singlet peaks in the range δ 2.3–2.6 ppm for protons and δ 18–25 ppm for carbons.
  • IR Spectroscopy : Identify characteristic vibrations (e.g., C=N stretch at ~1600 cm⁻¹, C-S stretch at ~680 cm⁻¹).
  • Elemental Analysis : Validate calculated vs. experimental C, H, N, S content (±0.3% tolerance) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G basis sets can model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential (MEP) maps to predict reactive sites. Time-dependent DFT (TD-DFT) calculates excitation energies for UV-Vis spectra. Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions and charge transfer .

Q. How do crystallographic studies resolve intermolecular interactions in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals π-π stacking (3.5–3.7 Å distances) and hydrogen-bonding networks (e.g., C–H···N, 2.8–3.1 Å). Dihedral angles between aromatic rings (e.g., 5.59° for thiazole vs. benzene planes) indicate steric effects. Weak interactions stabilize crystal packing and influence solubility .

Q. What strategies address discrepancies in bioactivity data for benzothiazole derivatives?

  • Methodological Answer :
  • Experimental Design : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) with positive controls.
  • Data Normalization : Account for solvent effects (e.g., DMSO vs. aqueous buffers) and purity (>95% by HPLC).
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance in replicate experiments. For example, variability in terpene concentrations in related studies highlights the need for controlled conditions .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced pharmacological properties?

  • Methodological Answer :
  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at position 2 to enhance electrophilicity.
  • Heterocycle Fusion : Incorporate triazole or oxadiazole rings (e.g., via click chemistry) to improve binding affinity.
  • Docking Studies : Use AutoDock or Schrödinger Suite to predict interactions with target proteins (e.g., HIV-1 protease, EGFR kinase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.